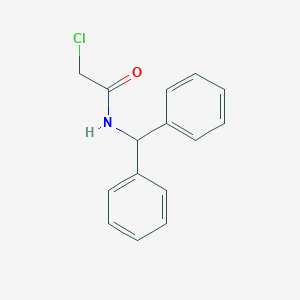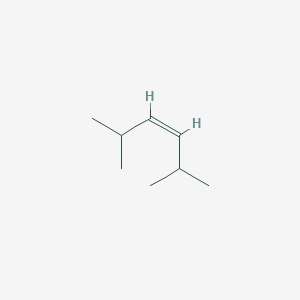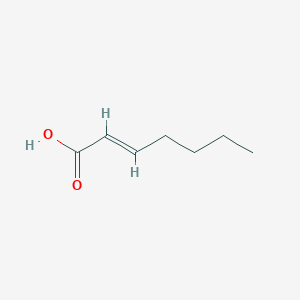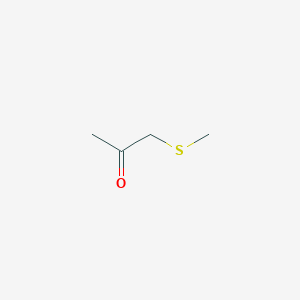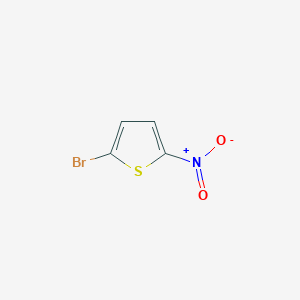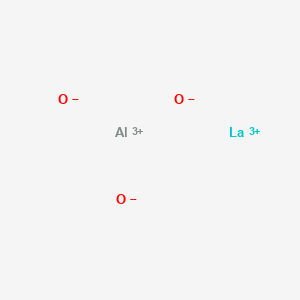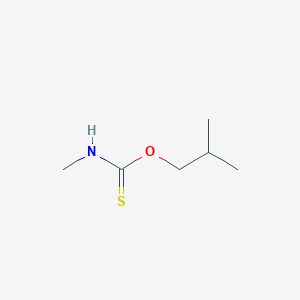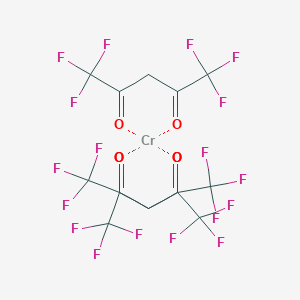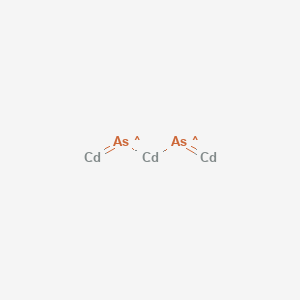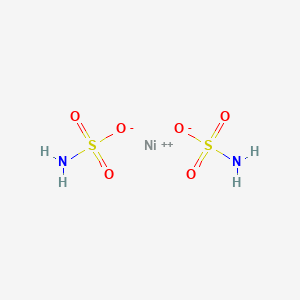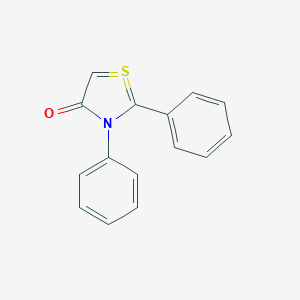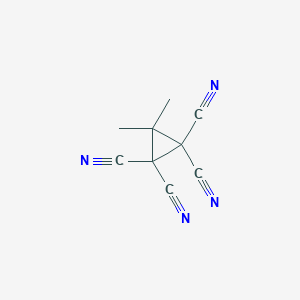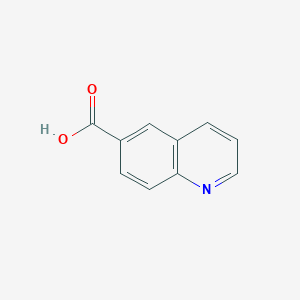
Quinoline-6-carboxylic acid
Vue d'ensemble
Description
Quinoline-6-carboxylic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . .
Synthesis Analysis
Quinoline-6-carboxylic acid has been synthesized via various methods. One approach involves the multicomponent one-pot in situ Doebner reaction . Another method involves the reaction of quinoline-6-carboxylic acid ethyl ester with sulfuric acid to form isatin .
Molecular Structure Analysis
Quinoline-6-carboxylic acid has a molecular formula of C10H7NO2 and a molecular weight of 173.17 . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
Chemical Reactions Analysis
Quinoline-6-carboxylic acid has been used in the construction of acid–base bifunctional covalent organic frameworks (COFs) via the Doebner reaction . These COFs are chemically stable and can promote one-pot cascade deacetalization–Knoevenagel condensation reaction in a heterogeneous way under solvent-free conditions .
Physical And Chemical Properties Analysis
Quinoline-6-carboxylic acid is a solid at 20°C . It has a density of 1.3±0.1 g/cm^3, a boiling point of 348.7±17.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .
Applications De Recherche Scientifique
Medicinal Chemistry
Scientific Field
Medicinal Chemistry Application Summary: Quinoline-6-carboxylic acid serves as a core structure in the design of various therapeutic agents due to its bioactivity . Methods of Application:
- Synthesis of derivatives using classical protocols like Gould–Jacob, Friedländer, and Skraup .
- Utilization in multicomponent reactions for constructing complex molecular architectures . Results Summary: The derivatives exhibit a broad spectrum of therapeutic properties, including antimalarial, antitumor, and antimicrobial activities .
Agrochemicals
Scientific Field
Agrochemistry Application Summary: Quinoline derivatives, including those derived from Quinoline-6-carboxylic acid, are used in the development of agrochemicals . Methods of Application:
- Used as ligands in the preparation of organic light-emitting diodes (OLEDs) for agricultural applications . Results Summary: These derivatives contribute to the production of agrochemicals that enhance crop protection and yield.
Dye Manufacturing
Scientific Field
Industrial Chemistry Application Summary: Quinoline-6-carboxylic acid is involved in the manufacturing of dyes and colorants for various industries . Methods of Application:
- Used in photocatalytic synthesis under UV radiation for dye production . Results Summary: The resulting dyes have applications in textiles, food, and other industries requiring colorants.
Food Colorants
Scientific Field
Food Technology Application Summary: Quinoline derivatives are used as colorants in the food industry to enhance the aesthetic appeal of products . Methods of Application:
- Utilized in formulations to achieve desired hues in confectionery and beverages . Results Summary: These colorants help in maintaining consistent and appealing food product appearances.
pH Indicators
Scientific Field
Analytical Chemistry Application Summary: Quinoline-6-carboxylic acid derivatives are applied as pH indicators due to their color-changing properties in different pH environments . Methods of Application:
Organic Synthesis
Scientific Field
Organic Chemistry Application Summary: Quinoline-6-carboxylic acid is a versatile compound in organic synthesis, aiding in the construction of complex organic molecules . Methods of Application:
- Utilized in multicomponent reactions (MCRs) for efficient synthesis . Results Summary: The compound facilitates the creation of diverse organic structures with potential biological and pharmaceutical applications.
Each of these applications demonstrates the versatility and importance of Quinoline-6-carboxylic acid in scientific research and industrial applications. The compound’s ability to function in various roles across different fields highlights its significance in both current and future developments.
Photodynamic Therapy
Scientific Field
Biomedical Engineering Application Summary: Quinoline-6-carboxylic acid derivatives are explored for their potential in photodynamic therapy (PDT), a treatment that uses photosensitizing agents, alongside light, to produce cytotoxic species that can kill cancer cells . Methods of Application:
- Applying these compounds in in vitro and in vivo models to assess their efficacy in generating reactive oxygen species upon light activation . Results Summary: The derivatives have shown promise in selectively targeting and eradicating cancer cells, offering a potential avenue for non-invasive cancer treatment.
Material Science
Scientific Field
Material Science Application Summary: Quinoline-6-carboxylic acid is used in the synthesis of organic materials with specific electronic properties, such as conductive polymers . Methods of Application:
- Testing the electrical properties of these materials in various conditions to determine their suitability for electronic devices . Results Summary: The synthesized materials exhibit desirable electronic characteristics, making them suitable for use in a range of electronic applications.
Environmental Chemistry
Scientific Field
Environmental Chemistry Application Summary: Quinoline-6-carboxylic acid derivatives are utilized in the development of environmental sensors and remediation agents . Methods of Application:
- Formulating remediation agents that can neutralize or remove harmful substances from the environment . Results Summary: These applications contribute to the monitoring and improvement of environmental health.
Nanotechnology
Scientific Field
Nanotechnology Application Summary: Quinoline-6-carboxylic acid is involved in the creation of nanoscale materials and devices, particularly in the realm of drug delivery systems . Methods of Application:
- Evaluating the release profiles and targeting efficiency of these nanoparticles in biological systems . Results Summary: The nanoparticles are capable of delivering drugs to specific sites within the body, enhancing the efficacy and reducing the side effects of treatments.
Quantum Chemistry
Scientific Field
Quantum Chemistry Application Summary: Quinoline-6-carboxylic acid and its derivatives are studied for their electronic structures and reactivity patterns using quantum chemical methods . Methods of Application:
- Using these insights to predict reactivity and design new compounds with desired properties . Results Summary: The computational studies provide valuable information that aids in the rational design of quinoline-based compounds with specific functions.
Bioinformatics
Scientific Field
Bioinformatics Application Summary: Quinoline-6-carboxylic acid derivatives are analyzed for their interactions with biological macromolecules, aiding in drug discovery and design . Methods of Application:
- Conducting in silico screening to identify promising candidates for further experimental validation . Results Summary: The bioinformatics approaches streamline the drug discovery process by identifying potential drug candidates more efficiently.
These additional applications further illustrate the broad utility of Quinoline-6-carboxylic acid in various scientific disciplines, showcasing its importance in advancing research and technology.
Antiviral Research
Scientific Field
Virology Application Summary: Quinoline-6-carboxylic acid derivatives are investigated for their antiviral properties, particularly against emerging viral infections . Methods of Application:
- In vitro assays to evaluate the efficacy of these compounds against various viruses . Results Summary: Some derivatives have shown potential in inhibiting viral replication, offering new pathways for antiviral drug development.
Anti-inflammatory Agents
Scientific Field
Pharmacology Application Summary: The anti-inflammatory properties of Quinoline-6-carboxylic acid derivatives make them candidates for developing new anti-inflammatory drugs . Methods of Application:
- Preclinical studies to assess the anti-inflammatory effects in animal models . Results Summary: Derivatives have demonstrated significant reduction in inflammatory markers, suggesting their potential as therapeutic agents.
Central Nervous System Disorders
Scientific Field
Neurology Application Summary: Quinoline derivatives are being studied for their potential to treat central nervous system (CNS) disorders such as Alzheimer’s and Parkinson’s disease . Methods of Application:
- Conducting neuroprotective studies to evaluate their therapeutic effects . Results Summary: Promising results indicate the potential of quinoline derivatives in neuroprotection and symptom management of CNS disorders.
Cardiovascular Therapeutics
Scientific Field
Cardiology Application Summary: Quinoline-6-carboxylic acid is used in the synthesis of cardiovascular drugs, targeting various heart conditions . Methods of Application:
- Clinical trials to determine the efficacy and safety of these cardiovascular agents . Results Summary: Some compounds have shown beneficial effects on heart rate and blood pressure, indicating their potential use in cardiovascular therapy.
Hypoglycemic Agents
Scientific Field
Endocrinology Application Summary: Quinoline derivatives are explored as hypoglycemic agents for the treatment of diabetes . Methods of Application:
- Testing these agents in diabetic models to assess their blood glucose-lowering effects . Results Summary: Certain derivatives have been effective in lowering blood glucose levels, highlighting their potential as diabetes medications.
Organic Light-Emitting Diodes (OLEDs)
Scientific Field
Electronics Application Summary: Quinoline-6-carboxylic acid derivatives are used in the development of OLEDs due to their luminescent properties . Methods of Application:
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
quinoline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-10(13)8-3-4-9-7(6-8)2-1-5-11-9/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGYRCVTBHVXMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065047 | |
| Record name | 6-Quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline-6-carboxylic acid | |
CAS RN |
10349-57-2 | |
| Record name | 6-Quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10349-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Quinolinecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010349572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Quinolinecarboxylic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-Quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinoline-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.680 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


